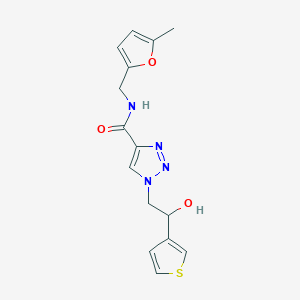

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a hydroxyethyl-thiophene moiety and a 5-methylfuran-2-ylmethyl carboxamide group.

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[(5-methylfuran-2-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-10-2-3-12(22-10)6-16-15(21)13-7-19(18-17-13)8-14(20)11-4-5-23-9-11/h2-5,7,9,14,20H,6,8H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVDRUNGJBTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. Its chemical formula is , and it exhibits unique structural features that contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄O₂S |

| Molecular Weight | 320.37 g/mol |

| CAS Number | 2034568-86-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Triazole derivatives are known to inhibit enzymes involved in critical biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway. Inhibition of LDH can lead to reduced lactate production in cancer cells, which is crucial for their survival and proliferation .

- Antimicrobial Activity : The presence of thiophene and furan moieties enhances the compound's interaction with microbial cell membranes, potentially increasing its antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it was tested against MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) cell lines, showing sub-micromolar inhibition of cell growth .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. Results indicated that it possesses moderate activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Inhibition of Lactate Dehydrogenase

A study focused on the inhibition of LDH by the triazole derivative highlighted its potential in cancer therapy. The compound demonstrated a significant reduction in lactate levels in treated cancer cells compared to untreated controls, suggesting its role in metabolic modulation .

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of the compound against various pathogens. The results revealed that it effectively inhibited the growth of Candida albicans, indicating its potential as an antifungal agent alongside its antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations:

The 5-methylfuran moiety offers moderate polarity, balancing solubility and membrane permeability, unlike the lipophilic cyclopropylmethyl group in or the hydrophobic 4-methylphenyl in .

Bioactivity Implications: Rufinamide () demonstrates anticonvulsant activity due to its fluorobenzyl group’s electron-withdrawing effects, which stabilize the triazole ring. The target compound’s thiophene and hydroxyethyl groups may instead favor interactions with redox-active targets (e.g., antioxidant enzymes) .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The target compound’s LogP (1.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, contrasting with the more hydrophilic Rufinamide (LogP 1.2) .

Q & A

Basic: What are the established synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction) , leveraging the triazole ring formation from terminal alkynes and azides . Key steps include:

- Substrate preparation : Functionalization of thiophene and furan moieties with hydroxyl and methyl groups.

- Cycloaddition : Reaction optimization using Cu(I) catalysts to enhance regioselectivity (1,4-disubstituted triazole) .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction rates, while excess reagents are avoided to minimize side products.

Yields (60–75%) and purity depend on post-reaction purification via column chromatography or recrystallization, as seen in structurally analogous triazole-carboxamides .

Basic: What spectroscopic and analytical methods are used to confirm the compound’s structural integrity?

Characterization relies on:

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 2100 cm⁻¹ (triazole C-N stretch) .

- ¹H/¹³C NMR : Distinct signals for thiophene (δ 6.8–7.2 ppm), furan methyl (δ 2.2–2.4 ppm), and triazole protons (δ 7.5–8.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves spatial arrangement of substituents in crystalline form, though limited by solubility .

Advanced: How can researchers optimize regioselectivity and yield in triazole ring formation during synthesis?

Experimental design considerations include:

- Catalyst selection : Cu(I) vs. Ru-based catalysts for 1,4- vs. 1,5-triazole regioselectivity .

- Solvent polarity : DMF enhances Cu(I) solubility and reaction kinetics compared to THF .

- Temperature gradients : Stepwise heating (room temperature → 80°C) reduces side reactions like alkyne dimerization .

- Reagent stoichiometry : A 1:1.2 alkyne:azide ratio minimizes unreacted starting materials .

Statistical methods (DoE) can model interactions between variables, as demonstrated in flow-chemistry optimizations for analogous triazoles .

Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity, and how do structural features correlate with observed effects?

Mechanistic studies involve:

- Enzyme inhibition assays : Test interactions with kinases or proteases via fluorescence polarization or SPR, leveraging the triazole’s hydrogen-bonding capacity .

- Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative strains, comparing activity to thiophene- and furan-containing analogs .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Structure-activity relationships (SAR): - Hydroxyethyl and methylfuran groups enhance solubility and membrane permeability vs. bulkier substituents .

- Thiophene’s π-conjugation may stabilize target binding in enzyme pockets .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Strategies include:

- Standardized protocols : Replicate assays under uniform conditions (e.g., pH, cell line passages) to isolate structural vs. experimental variables .

- Metabolic stability studies : Evaluate compound degradation in serum (e.g., HPLC-MS) to confirm active species .

- Comparative SAR : Synthesize analogs (e.g., furan vs. pyrrole substitutions) to identify critical pharmacophores .

- Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinities and rationalize activity discrepancies .

Advanced: What chromatographic techniques are most effective for purifying this compound, and how do solvent systems impact resolution?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 → 90:10) resolve polar byproducts .

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity for intermediates .

- Recrystallization : Ethanol/water (1:3) optimizes crystal lattice formation, minimizing amorphous impurities .

Solvent polarity must balance compound solubility (DMF for crude mixtures) and partition coefficients (less polar solvents for final stages) .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- pH stability : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10, requiring buffered solutions (pH 6–8) for long-term storage .

- Thermal degradation : Decomposition above 150°C (TGA analysis) necessitates low-temperature reactions (<80°C) .

- Light sensitivity : Thiophene oxidation under UV light mandates amber glassware and inert atmospheres .

Advanced: What strategies can elucidate the compound’s metabolic pathways in preclinical models?

- Radiolabeling : Incorporate ¹⁴C at the triazole or carboxamide group to track metabolites via scintillation counting .

- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes .

- Comparative pharmacokinetics : Administer analogs with blocked metabolic sites (e.g., methylated hydroxyethyl group) to pinpoint instability hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.